molecular formula C9H8N4O4 B123467 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide CAS No. 151602-22-1

5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide

Cat. No. B123467
M. Wt: 236.18 g/mol
InChI Key: QDJJPFCWWLAXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as nitroso compounds, which have been shown to have a variety of biological activities.

Mechanism Of Action

The mechanism of action of 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components such as DNA and proteins, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide can induce apoptosis (programmed cell death) in cancer cells, and may also have anti-angiogenic effects (preventing the formation of new blood vessels). It has also been shown to have some toxicity towards normal cells, although the exact mechanism of this toxicity is not clear.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide in lab experiments is its potent cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death. However, its toxicity towards normal cells may limit its use in certain types of experiments. Additionally, the compound is relatively unstable and may require special handling and storage conditions.

Future Directions

There are several potential future directions for research on 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide. One area of interest is in developing more stable analogues of the compound that may have improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy. Finally, there may be potential for using 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide in other areas of research, such as the study of oxidative stress and DNA damage.

Synthesis Methods

The synthesis of 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide involves the reaction of 2-nitro-4-nitrosobenzaldehyde with aziridine in the presence of a catalyst. This reaction produces the desired compound, which can then be purified and characterized using various analytical techniques.

Scientific Research Applications

5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the development of new cancer therapies. It has been shown to have potent cytotoxic effects on cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

CAS RN

151602-22-1

Product Name

5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide

InChI

InChI=1S/C9H8N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4H,1-2H2,(H2,10,14)

InChI Key

QDJJPFCWWLAXMU-UHFFFAOYSA-N

SMILES

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])N=O

Canonical SMILES

C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])N=O

Other CAS RN

151602-22-1

synonyms

5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide
ANNB

Origin of Product

United States

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